molecular formula C10H11NO2 B8643929 4-Formyl-3,5-dimethylbenzamide

4-Formyl-3,5-dimethylbenzamide

Cat. No. B8643929
M. Wt: 177.20 g/mol
InChI Key: PMMXYPAWVWOXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629488B2

Procedure details

Into a solution of trifluoro-methanesulfonic acid 4-carbamoyl-2,6-dimethyl-phenyl ester (1.49 g, 5 mmol), Pd(OAc)2 (0.037 g, 0.15 mmol), DPPP (0.062 g, 0.15 mmol) and TEA (1.74 mL, 12.5 mmol) in DMF (25 mL) was bubbled CO (gas) for 10 min, then triethylsilane (1.6 mL, 10 mmol) was added. The resulting mixture was stirred at 75° C. under a CO gas balloon for 6.5 hr. After cooling to room teperature, the reaction was quenched by addition of water, then extracted with EtOAc. The EtOAc extracts were washed with water, brine and then dried over MgSO4. After filtration and evaporation, the residue was purified by column chromatograpghy (eluent, EtOAc-hexanes˜1:1) to yield 4-formyl-3,5-dimethyl-benzamide (11c) as a yellowish solid.
Name
trifluoro-methanesulfonic acid 4-carbamoyl-2,6-dimethyl-phenyl ester
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.062 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7](OS(C(F)(F)F)(=O)=O)=[C:6]([CH3:19])[CH:5]=1)(=[O:3])[NH2:2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([SiH](CC)CC)C.CN([CH:59]=[O:60])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:59]([C:7]1[C:8]([CH3:10])=[CH:9][C:4]([C:1]([NH2:2])=[O:3])=[CH:5][C:6]=1[CH3:19])=[O:60] |f:4.5.6|

Inputs

Step One
Name
trifluoro-methanesulfonic acid 4-carbamoyl-2,6-dimethyl-phenyl ester
Quantity
1.49 g
Type
reactant
Smiles
C(N)(=O)C1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C
Name
Quantity
0.062 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Name
TEA
Quantity
1.74 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.037 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 75° C. under a CO gas balloon for 6.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room teperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatograpghy (eluent, EtOAc-hexanes˜1:1)

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(=O)C1=C(C=C(C(=O)N)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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